Methyl 3-morpholin-2-ylbenzoate;hydrochloride
Description
Methyl 3-morpholin-2-ylbenzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a morpholine ring at the 3-position and a methyl ester group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 3-morpholin-2-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-8-13-5-6-16-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H |
InChI Key |
UGRDJTOSZZKDRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CNCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-morpholin-2-ylbenzoate;hydrochloride typically involves the esterification of 3-(2-morpholinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Methyl 3-morpholin-2-ylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the morpholine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-morpholin-2-ylbenzoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-morpholin-2-ylbenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine Moieties
Methyl 2-(Morpholin-2-yl)acetate Hydrochloride (CAS: 473269-88-4)
- Structural Differences : Replaces the benzoate ester with an acetate ester, altering lipophilicity and electronic properties.
- Applications : Primarily used as a chiral building block in asymmetric catalysis and ligand synthesis. Its acetate group may confer higher metabolic stability compared to benzoate esters .
GW405833 Hydrochloride (1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride)
- Structural Differences : Incorporates an indole core with a morpholin-4-yl ethyl substituent and dichlorobenzoyl group.
- Pharmacological Relevance: Acts as a potent CB2 receptor agonist, demonstrating anti-inflammatory and analgesic properties. The indole scaffold enhances binding affinity to cannabinoid receptors, unlike the benzoate ester in the target compound .
Methyl 2-Fluoro-3-hydrazinylbenzoate Hydrochloride
- Key Differences : Features a fluorine atom and hydrazinyl group at the 2- and 3-positions, respectively. The hydrazinyl group increases nucleophilic reactivity, enabling applications in heterocyclic synthesis (e.g., triazoles). This contrasts with the morpholine ring’s role in hydrogen bonding and solubility enhancement .
Pharmacologically Active Hydrochlorides
Pexidartinib Hydrochloride (Turalio®)
- Structural Contrast : A pyridine-based kinase inhibitor with trifluoromethyl and pyrrolopyridine substituents.
- Clinical Use: FDA-approved for tenosynovial giant cell tumor (TGCT). Unlike Methyl 3-morpholin-2-ylbenzoate hydrochloride, pexidartinib’s bulky substituents and kinase-targeting design enable selective inhibition of CSF1R .
3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)
- Functional Differences: A cyclohexanone derivative with fluorophenyl and methylamino groups. It acts as an NMDA receptor antagonist, highlighting how ketamine-like structures diverge from benzoate esters in neurological applications .
Physicochemical and Analytical Comparisons
Solubility and Stability
- Methyl 3-morpholin-2-ylbenzoate hydrochloride’s hydrochloride salt improves aqueous solubility compared to non-ionic analogs like lobelane derivatives (e.g., GZ-246B hydrochloride), which require structural modifications (e.g., methoxy or fluorophenyl groups) to enhance bioavailability .
Analytical Methods
- HPLC calibration data for nortriptyline and fluphenazine hydrochlorides (Table 1 in ) suggest that similar ion-pair chromatography methods could be adapted for quantifying Methyl 3-morpholin-2-ylbenzoate hydrochloride in formulations.
Enzyme Inhibition Potential
Data Tables
Table 1. Key Properties of Selected Hydrochloride Compounds
Biological Activity
Methyl 3-morpholin-2-ylbenzoate;hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
Methyl 3-morpholin-2-ylbenzoate is characterized by a morpholine ring attached to a benzoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays. The compound is often evaluated for its antibacterial, anticancer, and other pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds with similar morpholine structures. For instance, compounds containing morpholine exhibited significant activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. Specifically, derivatives with a morpholine group showed minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL against various Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 7a | E. coli | <0.03125 |
| 7h | A. baumannii | 1–4 |
| 7g | K. pneumoniae | 16 |
These findings suggest that this compound could possess similar antibacterial properties, warranting further investigation.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies on benzofuran derivatives, which share structural similarities with methyl 3-morpholin-2-ylbenzoate, demonstrated significant cytotoxicity against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The IC50 values for these derivatives ranged from 1.48 to 68.9 µM, indicating promising antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzofuran 4b | A549 | 1.48 |
| Morpholinomethyl | NCI-H23 | 0.49 |
| Morpholinomethyl | A549 | 18.89 |
The introduction of a morpholino group was found to enhance the cytotoxic activity significantly, suggesting that this compound may exhibit similar effects.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies on related compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
Case Studies and Research Findings
Several case studies have documented the efficacy of morpholine-containing compounds in treating infections and cancers:
- Antibacterial Efficacy : A study demonstrated that morpholine derivatives could effectively inhibit bacterial growth in vivo, showcasing their potential for treating resistant infections .
- Anticancer Properties : Research on benzofuran derivatives indicated that those with morpholine substitutions had enhanced apoptotic effects on cancer cell lines, reinforcing the idea that structural modifications can lead to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
